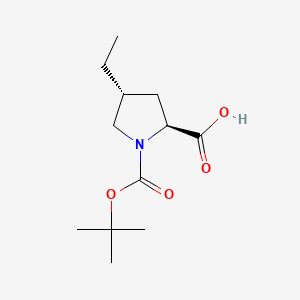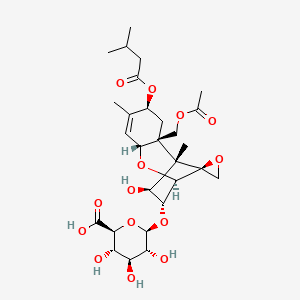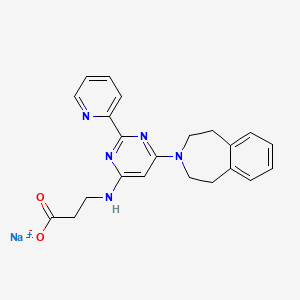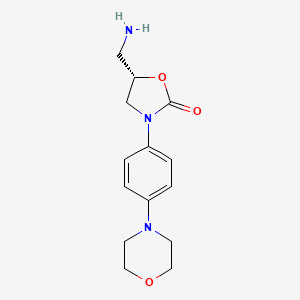
(2S,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is likely a derivative of pyrrolidine, which is a cyclic secondary amine . The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. The Boc group can be removed under acidic conditions, and the carboxylic acid group can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, (2S,4R)-1-(tert-butoxycarbonyl)-4-ethoxypyrrolidine-2-carboxylic acid, is an oil with a melting point of 48-51°C .Aplicaciones Científicas De Investigación
Synthesis of Other Compounds
This compound, being a derivative of pyrrolidine, is commonly used in the synthesis of other compounds . Pyrrolidine derivatives are often used as building blocks in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Drug Development
The compound has been used to design and synthesize novel drug candidates for the treatment of various diseases. The specific diseases and the mechanisms of action of these drugs would depend on the specific modifications made to the compound.
Protein Engineering
This compound has been used in protein engineering, where it is used to modify proteins, such as enzymes, in order to improve their activity and stability. This can be particularly useful in the development of more effective biocatalysts.
Biocatalysis
In the field of biocatalysis, the compound has been used to synthesize chiral compounds. Chiral compounds are important in many areas of chemistry and biology, including drug development and materials science.
Bioorthogonal Reactions
The compound has been used in bioorthogonal reactions, which allow the introduction of new functionalities into peptides, proteins, and other biological molecules . This can be particularly useful in the development of new biological probes and imaging agents.
Chemical Transformations
The tert-butyl group in this compound has unique reactivity patterns that are useful in various chemical transformations . This includes its relevance in nature and its implication in biosynthetic and biodegradation pathways.
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. For example, a similar compound, (2S,4R)-1-(tert-butoxycarbonyl)-4-ethoxypyrrolidine-2-carboxylic acid, has hazard statements H315, H319, and H335, indicating that it can cause skin and eye irritation and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFBERMUUFOGBV-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)


![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)





